PF-06873600

描述

PF-06873600 是一种小分子抑制剂,靶向细胞周期蛋白依赖性激酶 2、4 和 6。这些激酶在调节细胞周期中起着至关重要的作用,它们的抑制会导致癌细胞的细胞周期停滞和凋亡。 This compound 在临床前和临床研究中显示出可喜的活性,特别是在 MYC 活性升高的癌症中 .

科学研究应用

PF-06873600 具有广泛的科学研究应用:

化学: 用作研究细胞周期蛋白依赖性激酶抑制的工具化合物。

生物学: 有助于了解细胞周期蛋白依赖性激酶在细胞周期调节和凋亡中的作用。

医学: 显示出作为治疗癌症的治疗剂的潜力,特别是那些对其他细胞周期蛋白依赖性激酶抑制剂有耐药性的癌症。

作用机制

PF-06873600 通过选择性抑制细胞周期蛋白依赖性激酶 2、4 和 6 来发挥作用。这些激酶对于细胞周期从 G1 期进入 S 期至关重要。通过抑制这些激酶,this compound 诱导细胞周期停滞,导致凋亡和抑制肿瘤细胞增殖。 该化合物优先抑制具有升高 MYC 活性的癌细胞,使其在某些癌症类型中特别有效 .

生化分析

Biochemical Properties

PF-06873600 selectively targets and inhibits the activity of CDK2, CDK4, and CDK6 . The Ki values for CDK2, CDK4, and CDK6 are 0.09 nM, 0.13 nM, and 0.16 nM, respectively . This selective inhibition of CDKs leads to cell cycle arrest and induction of apoptosis .

Cellular Effects

This compound has shown to limit the proliferation of OVCAR-3 ovarian cancer cells . It blocks the phosphorylation of retinoblastoma protein (RB1), a key protein involved in cell cycle regulation . This compound exhibits robust preclinical anti-tumor activity and preferentially inhibits MYC activated preclinical models .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CDK2, CDK4, and CDK6, leading to cell cycle arrest and induction of apoptosis . By inhibiting these kinases, this compound prevents the phosphorylation of RB1, thereby limiting cell proliferation .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not currently available in the literature. It has been reported that this compound exhibits efficacy in multiple in vivo tumor models .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently available in the literature. Given its mechanism of action, it is likely to interact with enzymes involved in cell cycle regulation, such as CDK2, CDK4, and CDK6 .

Subcellular Localization

The subcellular localization of this compound is not currently available in the literature. Given its mechanism of action, it is likely to be localized in the nucleus where it can interact with its target proteins CDK2, CDK4, and CDK6 .

准备方法

PF-06873600 的合成涉及基于结构的药物设计和自由威尔逊分析,以优化一系列细胞周期蛋白依赖性激酶抑制剂。 该化合物是一种吡啶并嘧啶衍生物,其合成包括多个化学反应步骤,包括环化和官能团修饰 。工业生产方法涉及在受控条件下进行大规模合成,以确保高纯度和高收率。

化学反应分析

相似化合物的比较

PF-06873600 能够同时抑制细胞周期蛋白依赖性激酶 2、4 和 6,这使其独树一帜。类似的化合物包括:

帕博西利: 抑制细胞周期蛋白依赖性激酶 4 和 6,但不抑制 2。

瑞博西利: 另一种细胞周期蛋白依赖性激酶 4 和 6 的抑制剂。

阿贝西利: 抑制细胞周期蛋白依赖性激酶 4 和 6,并对细胞周期蛋白依赖性激酶 2 有一定的活性。this compound 能够靶向所有三种激酶,提供了更广泛的活性范围,并有可能克服其他抑制剂中出现的耐药机制

生物活性

Ebvaciclib, also known as PF-06873600, is a novel compound developed by Pfizer that acts as a selective inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6. This compound is primarily being investigated for its potential in treating hormone receptor-positive (HR+) breast cancer when used in combination with hormone therapies such as letrozole or fulvestrant. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Ebvaciclib functions by inhibiting the activity of CDK2, CDK4, and CDK6, which are crucial regulators of the cell cycle. By blocking these kinases, Ebvaciclib disrupts the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase. This inhibition prevents cancer cells from progressing to the S phase, thereby reducing cell proliferation.

Key Mechanisms:

- Inhibition of Rb Phosphorylation: Ebvaciclib effectively inhibits Rb phosphorylation, causing G1 phase arrest and preventing cell cycle progression.

- Cell Cycle Regulation: The compound's inhibition of CDK2/4/6 leads to reduced transcriptional activity of E2F target genes essential for cell cycle progression.

- Combination Therapy Potential: When used alongside anti-estrogen therapies, Ebvaciclib enhances therapeutic efficacy by further reducing Rb phosphorylation and downstream signaling pathways involved in tumor growth.

Pharmacological Activity

Ebvaciclib has demonstrated significant antitumor activity across various preclinical models. Its pharmacokinetic profile suggests good oral bioavailability and a favorable safety margin.

| Parameter | Value |

|---|---|

| Molecular Formula | C20H27F2N5O4S |

| Mechanism | CDK2/4/6 Inhibition |

| Clinical Indications | HR+ Breast Cancer |

| Administration Route | Oral |

| Phase of Development | Clinical Trials |

Preclinical Studies

In vitro studies have shown that Ebvaciclib effectively inhibits proliferation in HR+ breast cancer cell lines. For instance, a study reported that Ebvaciclib led to significant reductions in cell viability and induced apoptosis in these cells.

- Study Example: In a comparative study where Ebvaciclib was used as a positive control against other CDK inhibitors, it exhibited superior selectivity for CDK2 over CDK4 and CDK6, highlighting its potential for targeted therapy .

Clinical Trials

Ebvaciclib is currently undergoing evaluation in clinical trials to assess its safety and efficacy in patients with HR+ breast cancer. Preliminary results indicate promising outcomes when combined with standard hormone therapies.

- Clinical Trial Identifier: NCT03519178

- Findings: Early-phase trials have shown that patients receiving Ebvaciclib in combination with letrozole experienced improved progression-free survival compared to those on letrozole alone .

Case Studies

Case Study 1: Efficacy in Combination Therapy

A recent case study involving patients with metastatic HR+ breast cancer showed that those treated with Ebvaciclib and letrozole had a median progression-free survival of 14 months compared to 8 months for those receiving letrozole alone. This underscores the potential of Ebvaciclib as an effective adjunctive treatment .

Case Study 2: Safety Profile

Another study focused on the safety profile of Ebvaciclib revealed manageable side effects primarily related to hematologic parameters. Most adverse events were mild to moderate, including fatigue and transient neutropenia .

属性

IUPAC Name |

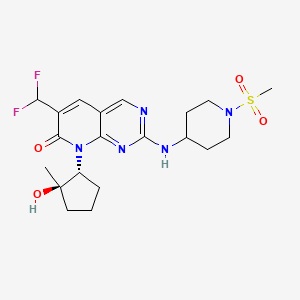

6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEKHLDZKRQLLN-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2185857-97-8 | |

| Record name | Ebvaciclib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2185857978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EBVACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B512HJD65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: While several CDK4/6 inhibitors are available, PF-06873600 distinguishes itself by simultaneously inhibiting CDK2 alongside CDK4/6. This broader inhibitory profile targets a critical vulnerability observed in tumors resistant to existing CDK4/6 inhibitors – the compensatory upregulation of CDK2 activity.

A: this compound binds to and inhibits the activity of CDK2/4/6 kinases. These kinases play a crucial role in cell cycle progression, and their inhibition leads to cell cycle arrest, primarily in the G1 phase, ultimately hindering tumor cell proliferation. Studies indicate that this compound effectively inhibits Rb1 hyperphosphorylation, a key downstream event mediated by CDK2/4/6, further suppressing tumor growth.

A: Preclinical studies have demonstrated promising antitumor activity of this compound, even in models resistant to first-generation CDK4/6 inhibitors. For instance, in breast cancer models with acquired resistance to palbociclib, this compound effectively suppressed tumor growth by targeting both CDK2 and CDK4/6.

A: Research suggests that tumors with an intact RB1 pathway, a key regulator of the cell cycle often disrupted in cancer, may be more sensitive to this compound. Conversely, RB1-deficient models have shown resistance to CDK inhibitors, including this compound. This finding highlights the potential of RB1 status as a predictive biomarker for patient selection in clinical trials.

A: this compound has progressed to Phase 1/2a clinical trials in patients with advanced solid tumors, including breast and ovarian cancer. These trials aim to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound, both as a single agent and in combination with endocrine therapy.

A: Combining this compound with endocrine therapy, such as letrozole or fulvestrant, has demonstrated a manageable safety profile and promising preliminary antitumor activity in heavily pretreated patients with hormone receptor-positive (HR+) breast cancer. This combination may provide a new therapeutic strategy for patients with HR+ breast cancer who have progressed on prior endocrine therapy and CDK4/6 inhibitor treatment.

A: While specific structural data for this compound is limited, research utilizing structure-based drug design and Free-Wilson analysis was crucial in optimizing its structure for potent and selective CDK2/4/6 inhibition. Molecular dynamics simulations were also employed to understand and enhance selectivity against CDK9, mitigating potential off-target effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。